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Introduction
Tebupirimfos, also known as phostebupirim, is an organothiophosphate insecticide used to

control soil-dwelling insect pests, primarily in corn crops.[1][2] As with other organophosphates,

its mode of action is through the inhibition of acetylcholinesterase (AChE), a critical enzyme in

the nervous system of both insects and mammals.[3][4] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, metabolism, and relevant experimental protocols for Tebupirimfos.

Chemical Structure and Identification
Tebupirimfos is a synthetic organophosphate compound.[5] The molecule contains a chiral

phosphorus center, resulting in two enantiomers, (R)-tebupirimfos and (S)-tebupirimfos,

though it is typically used as a racemic mixture.[5][6]
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Identifier Value

IUPAC Name
(RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-

isopropyl phosphorothioate][5][7]

CAS Name
O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl

O-(1-methylethyl) phosphorothioate[5][7]

CAS Number 96182-53-5[1][2]

Molecular Formula C₁₃H₂₃N₂O₃PS[1][6]

Molecular Weight 318.37 g/mol [1][6]

SMILES CCOP(=S)(OC(C)C)Oc1cnc(C(C)(C)C)nc1[6]

InChIKey AWYOMXWDGWUJHS-UHFFFAOYSA-N[1]

Synonyms Phostebupirim, MAT 7484, BAY-MAT-7484[1][2]

Physicochemical Properties
Tebupirimfos is an amber to brown liquid at room temperature.[2][3] Key physicochemical

properties are summarized in the table below.

Property Value Reference

Appearance Amber to brown liquid [2][3]

Boiling Point 135 °C at 1.5 mmHg [2]

Density 1.146 g/cm³ [2]

Vapor Pressure 3.75E-05 mm Hg [8]

Solubility

Miscible with ethyl acetate and

ether. Solubility in water is 40

mg/L at 23 °C.

[9]

Stability
Hydrolyzed under alkaline

conditions.
[1]
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Mechanism of Action
The primary mechanism of action of Tebupirimfos is the inhibition of the acetylcholinesterase

(AChE) enzyme.[3][4] As a phosphorothioate, Tebupirimfos itself is not a potent inhibitor. It

requires metabolic activation to its oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-

ethyl-O-(1-methylethyl) phosphorothioate (OMAT), which is a much more potent inhibitor of

AChE.[3][10]

The inhibition of AChE by OMAT leads to the accumulation of the neurotransmitter

acetylcholine (ACh) in synaptic clefts.[3] This results in continuous stimulation of cholinergic

receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of

the insect.[3]
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Mechanism of Tebupirimfos action via metabolic activation and AChE inhibition.

Metabolism
In vivo and in vitro studies have shown that Tebupirimfos is metabolized by mixed-function

oxidases to its active oxygen analog, OMAT.[1] OMAT is then rapidly hydrolyzed to 2-(1,1-

dimethylethyl)-5-hydroxypyrimidine (TPHP) and excreted, primarily as a glucuronide conjugate.

[1] In rats, Tebupirimfos is readily absorbed, metabolized, and excreted, with low potential for

bioaccumulation.[1]
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Simplified metabolic pathway of Tebupirimfos.

Experimental Protocols
Synthesis of Tebupirimfos
A general method for the synthesis of organothiophosphates similar to Tebupirimfos involves

a multi-step process. A detailed, specific protocol for Tebupirimfos is not publicly available;

however, a plausible synthesis route is outlined below based on general organophosphate

chemistry.

Objective: To synthesize O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate

(Tebupirimfos).

Materials:

Phosphorus trichloride (PCl₃)

Sulfur (S)

Ethanol

Isopropanol

2-tert-butyl-5-hydroxypyrimidine

A suitable base (e.g., triethylamine or pyridine)

Anhydrous solvents (e.g., toluene, dichloromethane)

Procedure:
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Synthesis of O-ethyl phosphorodichloridothioate: React phosphorus trichloride with ethanol

in an inert solvent at a controlled temperature to form diethyl phosphite. Subsequently, react

with sulfur to yield the thiophosphoryl chloride intermediate.

Reaction with Isopropanol: The O-ethyl phosphorodichloridothioate is then reacted with

isopropanol in the presence of a base to form O-ethyl O-isopropyl phosphorochloridothioate.

Coupling with 2-tert-butyl-5-hydroxypyrimidine: The final step involves the reaction of O-ethyl

O-isopropyl phosphorochloridothioate with 2-tert-butyl-5-hydroxypyrimidine in the presence

of a base to yield Tebupirimfos.

Purification: The crude product is purified by techniques such as distillation under reduced

pressure or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as

¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Determination of Tebupirimfos Residues in Soil by GC-
NPD
This protocol describes a method for the analysis of Tebupirimfos residues in soil samples

using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[11][12]

Objective: To quantify the concentration of Tebupirimfos in soil samples.

Materials:

Soil sample

Acetonitrile

Dichloromethane

Anhydrous sodium sulfate

Tebupirimfos analytical standard

Gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD)
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Appropriate GC column (e.g., DB-5 or equivalent)

Ultrasonic bath

Centrifuge

Rotary evaporator

Procedure:

Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

Extraction:

Weigh 10 g of the prepared soil sample into a centrifuge tube.

Add 20 mL of acetonitrile and sonicate for 15 minutes.

Centrifuge the sample at 3000 rpm for 10 minutes.

Decant the supernatant into a separatory funnel.

Repeat the extraction process with another 20 mL of acetonitrile.

Combine the supernatants in the separatory funnel.

Liquid-Liquid Partitioning:

Add 100 mL of a 2% aqueous sodium chloride solution and 50 mL of dichloromethane to

the separatory funnel.

Shake vigorously for 2 minutes and allow the layers to separate.

Collect the dichloromethane layer and pass it through a funnel containing anhydrous

sodium sulfate to remove any residual water.

Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator.

GC-NPD Analysis:
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Inject a 1 µL aliquot of the concentrated extract into the GC-NPD system.

Use an appropriate temperature program for the GC oven to achieve good separation of

Tebupirimfos from other matrix components.

Quantify the concentration of Tebupirimfos by comparing the peak area to a calibration

curve prepared from the analytical standard.

In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method and is used to determine the inhibitory effect of

Tebupirimfos (after activation to OMAT) on acetylcholinesterase activity.[4][13]

Objective: To measure the IC₅₀ value of Tebupirimfos-oxon (OMAT) for acetylcholinesterase.

Materials:

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

Acetylthiocholine iodide (ATCI)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Tebupirimfos-oxon (OMAT)

Phosphate buffer (pH 8.0)

96-well microplate

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

Reagent Preparation:

Prepare a stock solution of AChE in phosphate buffer.

Prepare a stock solution of ATCI in deionized water.
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Prepare a stock solution of DTNB in phosphate buffer.

Prepare a series of dilutions of OMAT in a suitable solvent (e.g., DMSO) and then in

phosphate buffer.

Assay Procedure:

In a 96-well microplate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10

µL of the OMAT solution (or solvent for control) to each well.

Add 10 µL of the AChE solution to each well.

Incubate the plate at 25°C for 10 minutes.

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute

intervals for 10 minutes using a microplate reader.

Data Analysis:

Calculate the rate of reaction (change in absorbance per minute) for each concentration of

OMAT.

Determine the percent inhibition for each concentration relative to the control (no inhibitor).

Plot the percent inhibition against the logarithm of the inhibitor concentration and

determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE

activity).

Acute Oral Toxicity Study in Rats (Adapted from OECD
Guideline 420)
This protocol provides a general framework for assessing the acute oral toxicity of

Tebupirimfos in rats, following the principles of the OECD 420 Fixed Dose Procedure.[3][14]

Objective: To determine the acute oral toxicity of Tebupirimfos and to identify signs of toxicity.
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Materials:

Tebupirimfos

Vehicle for administration (e.g., corn oil)

Healthy, young adult rats (typically female)

Oral gavage needles

Standard laboratory animal caging and diet

Procedure:

Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days before

the study.

Sighting Study:

Administer a starting dose (e.g., 300 mg/kg) of Tebupirimfos to a single animal by oral

gavage.

Observe the animal for signs of toxicity and mortality for up to 14 days.

Based on the outcome, select the starting dose for the main study.

Main Study:

Use groups of at least 5 animals per dose level.

Administer a single oral dose of Tebupirimfos at one of the fixed dose levels (5, 50, 300,

2000 mg/kg).

Observe the animals for clinical signs of toxicity, including changes in behavior,

appearance, and autonomic function, at regular intervals for at least 14 days.

Data Collection:

Record body weights at the start of the study and at least weekly thereafter.
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Perform a gross necropsy on all animals at the end of the study.

Evaluation: Evaluate the toxicity of Tebupirimfos based on the incidence of mortality and the

number of animals showing signs of toxicity at each dose level.

Toxicological Profile
The primary toxicological effect of Tebupirimfos is neurotoxicity due to the inhibition of

acetylcholinesterase.[10] The World Health Organization classifies technical grade

Tebupirimfos as Class IA: extremely hazardous.[10]

Endpoint Value Species Reference

Acute Oral LD₅₀

Not explicitly found,

but classified as

extremely hazardous

Rat (inferred) [10]

Acute Dermal Toxicity Data not available

Acute Inhalation LC₅₀ 36 mg/m³/4H Rat [8]

Carcinogenicity

Not Likely to be

Carcinogenic to

Humans

Rat, Mouse [8]

Mutagenicity
No evidence of

mutagenicity
[8]

Reproductive/Develop

mental Toxicity

Reproductive effects

observed at

maternally toxic

doses; no teratogenic

effects

Rat [8]

Conclusion
Tebupirimfos is a potent organothiophosphate insecticide with a well-understood mechanism

of action involving the inhibition of acetylcholinesterase after metabolic activation. This guide

has provided a detailed overview of its chemical structure, properties, metabolism, and

toxicological profile, along with relevant experimental protocols. This information serves as a
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valuable resource for researchers, scientists, and professionals involved in the study and

development of pesticides and related compounds. Further research into specific, detailed

synthesis and in-vivo metabolic pathways would provide a more complete understanding of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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